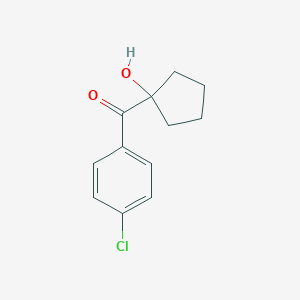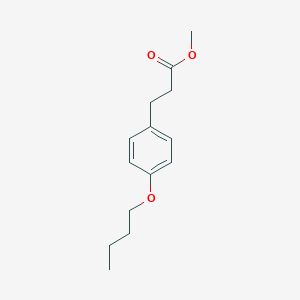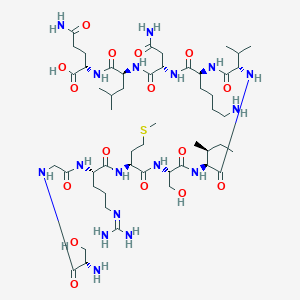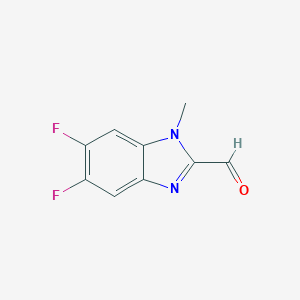![molecular formula C15H10ClNO4 B055607 Acide 4-(2-chlorophényl)-5,7-dihydro-2-méthyl-5-oxo-furo[3,4-b]pyridine-3-carboxylique CAS No. 113994-39-1](/img/structure/B55607.png)
Acide 4-(2-chlorophényl)-5,7-dihydro-2-méthyl-5-oxo-furo[3,4-b]pyridine-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H10ClNO4 and its molecular weight is 303.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Découverte de médicaments et chimie médicinale
Le cycle pyrrolidine, un composant du composé, est largement utilisé en chimie médicinale pour développer des traitements contre les maladies humaines. Son squelette saturé permet une exploration efficace de l'espace pharmacophore en raison de l'hybridation sp3, contribuant à la stéréochimie de la molécule et augmentant la couverture tridimensionnelle . Cela en fait un échafaudage précieux pour la conception de nouveaux composés présentant des profils biologiques variés.
Activité biologique des dérivés de pyridine fusionnée
Les dérivés de pyridine fusionnée, tels que celui en question, présentent un intérêt croissant dans la conception de médicaments. Ils sont structurellement similaires aux bases de l'ADN comme l'adénine et la guanine, ce qui explique leur efficacité dans diverses bioactivités, notamment les activités antivirales et anticancéreuses . Cette similarité structurelle peut être exploitée pour concevoir de nouveaux médicaments qui interagissent efficacement avec des cibles biologiques.
Applications antidiabétiques
Les composés ayant une structure pyrrolo[3,4-c]pyridine ont montré un potentiel dans la réduction des taux de glycémie. Cela suggère qu'ils peuvent être utiles dans la prévention et le traitement des troubles impliquant une glycémie plasmatique élevée, tels que le diabète de type 1, le diabète lié à l'obésité et les maladies cardiovasculaires .
Chimie verte et catalyse
L'acide pyridine-2-carboxylique apparenté a été utilisé comme catalyseur efficace pour la synthèse verte de divers composés hétérocycliques. Cela démontre le potentiel d'utilisation de dérivés du composé dans des procédés de synthèse respectueux de l'environnement .
Recherche anticancéreuse
Des dérivés de sucre de pyridinylfurane, qui partagent une structure de pyridine fusionnée similaire, ont été synthétisés comme des agents anticancéreux actifs. Cela indique le potentiel du composé en question pour être utilisé dans la synthèse de nouveaux médicaments anticancéreux .
Synthèse stéréosélective
La stéréogénicité du cycle pyrrolidine, qui fait partie de la structure du composé, permet la création de différents stéréoisomères. Cela peut conduire à des profils biologiques divers des candidats médicaments en raison de différents modes de liaison aux protéines énantiosélectives . Cette application est cruciale dans la conception de médicaments présentant une sélectivité de cible spécifique.
Propriétés
IUPAC Name |
4-(2-chlorophenyl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4/c1-7-11(14(18)19)12(8-4-2-3-5-9(8)16)13-10(17-7)6-21-15(13)20/h2-5H,6H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXNWIVLNOEFFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=N1)COC2=O)C3=CC=CC=C3Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558283 |
Source


|
| Record name | 4-(2-Chlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113994-39-1 |
Source


|
| Record name | 4-(2-Chlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B55530.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)







